2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
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Overview
Description
2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a triazonine ring, which is a nine-membered ring containing three nitrogen atoms. The presence of chloro, methoxyphenyl, and phenyl groups further adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves multi-step organic reactions. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a solvent system of chloroform and methanol .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent systems, would be optimized to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in the replacement of the chloro group with another functional group.
Scientific Research Applications
2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(4-bromophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- 2-Chloro-6-(4-methylphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
Uniqueness
2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in certain applications .
Properties
CAS No. |
103686-98-2 |
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Molecular Formula |
C27H20ClN3O |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
2-chloro-6-(4-methoxyphenyl)-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C27H20ClN3O/c1-32-21-14-11-19(12-15-21)27-30-23-16-13-20(28)17-22(23)26(18-7-3-2-4-8-18)29-24-9-5-6-10-25(24)31-27/h2-17,29H,1H3 |
InChI Key |
MWTKCYPHDVYZDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=C4C=C(C=CC4=N2)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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